(3R,5R)-1,3,5-trimethylpiperidin-4-one CAS number
(3R,5R)-1,3,5-trimethylpiperidin-4-one CAS number
An In-Depth Technical Guide to (3R,5R)-1,3,5-trimethylpiperidin-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3R,5R)-1,3,5-trimethylpiperidin-4-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, stereospecific synthesis, spectroscopic characterization, and its role as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this specific piperidone derivative.
Compound Identification and CAS Number Clarification
(3R,5R)-1,3,5-trimethylpiperidin-4-one belongs to the piperidin-4-one class of compounds, which are foundational scaffolds in the development of various biologically active molecules. The specific stereochemistry, with both methyl groups at the 3 and 5 positions in the R configuration, dictates a precise three-dimensional arrangement that is crucial for its interaction with biological targets.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. While a specific CAS number for the isolated (3R,5R) enantiomer is not prominently available in public databases, the following related CAS numbers are often encountered:
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CAS: 824-31-7: This number typically refers to the general structure of 1,3,5-trimethylpiperidin-4-one, without specifying stereochemistry[1][2].
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CAS: 31499-19-1: This number has been assigned to rel-(3R,5R)-1,3,5-trimethylpiperidin-4-one, which denotes the racemic mixture of the (3R,5R) and (3S,5S) enantiomers[3].
For research and development purposes, it is imperative to distinguish between the racemate and the pure enantiomer, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Caption: 2D structure of (3R,5R)-1,3,5-trimethylpiperidin-4-one.
Physicochemical and Spectroscopic Profile
The molecular properties of this compound are essential for predicting its behavior in various chemical and biological systems.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H15NO | [1][4] |
| Molecular Weight | 141.21 g/mol | [1][4] |
| Exact Mass | 141.115364102 Da | [5] |
| XLogP3 | 0.7 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 20.3 Ų | [5] |
Spectroscopic Characterization
While a specific experimental spectrum for the pure (3R,5R) isomer is not provided in the search results, a competent chemist can predict the key spectroscopic features based on the known structure and data from related piperidin-4-one derivatives.
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¹H NMR: The spectrum would be complex due to the stereochemistry. Key signals would include: a singlet for the N-methyl protons, doublets for the C3- and C5-methyl groups, and a series of multiplets for the diastereotopic methylene protons on the piperidine ring. The coupling constants would be critical for confirming the chair conformation and the relative orientation of the substituents.
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¹³C NMR: Distinct signals would be expected for each carbon atom. The carbonyl carbon (C4) would appear significantly downfield (~208-212 ppm). Signals for the N-methyl, C3/C5-methyls, the methine carbons (C3, C5), and the methylene carbons (C2, C6) would be observed in characteristic regions.
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IR Spectroscopy: A prominent, sharp absorption band corresponding to the C=O stretch of the ketone would be expected in the region of 1710-1730 cm⁻¹. C-N stretching and C-H stretching vibrations would also be present.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 141. Fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, providing structural confirmation.
The piperidone ring in such structures typically adopts a stable chair conformation to minimize steric strain, with bulky substituents preferentially occupying equatorial positions[6][7][8]. For the (3R,5R) isomer, this would place the methyl groups at C3 and C5 in equatorial orientations.
Synthesis and Stereocontrol
The synthesis of substituted piperidin-4-ones is a well-established field, with the Mannich reaction being a cornerstone methodology. This reaction involves the condensation of an aldehyde, an amine, and a ketone with at least two alpha-hydrogens.
For 1,3,5-trimethylpiperidin-4-one, a plausible and efficient synthesis involves a one-pot Mannich-type condensation of 3-pentanone, formaldehyde, and methylamine hydrochloride[1].
Caption: Plausible synthetic workflow for 1,3,5-trimethylpiperidin-4-one.
Exemplary Synthetic Protocol (Mannich Reaction)
This protocol is a generalized representation based on established methods for synthesizing piperidin-4-ones[9].
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (1.0 eq), methylamine hydrochloride (1.0 eq), and a suitable solvent such as ethanol.
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Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (2.2 eq) to the stirred mixture. The stoichiometry is critical to ensure the double condensation that forms the heterocyclic ring.
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Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue is then made basic (pH > 10) with a strong base (e.g., 40% NaOH) and extracted with an organic solvent like diethyl ether or dichloromethane.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a racemic mixture of the (3R,5R) and (3S,5S) isomers, can be purified by vacuum distillation or column chromatography.
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Stereoselective Resolution: Achieving the enantiomerically pure (3R,5R) form requires a subsequent resolution step. This is typically accomplished by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization. Alternatively, asymmetric synthesis strategies could be employed from the outset, although these are more complex.
Applications in Research and Drug Development
The piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise positioning of functional groups to interact with biological targets. Derivatives have demonstrated a wide spectrum of activities.
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Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs due to its ability to interact with various receptors and enzymes in the brain[10].
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Anticancer Agents: Numerous 3,5-bis(arylidene)-4-piperidones, which are derivatives of the core structure, have been synthesized and evaluated as potent cytotoxic agents against various cancer cell lines, including colon cancer[11][12][13].
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Antimicrobial Activity: The piperidone nucleus is a key component in compounds designed to have antibacterial and antifungal properties[9][14].
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Synthetic Intermediate: Beyond its own potential bioactivity, (3R,5R)-1,3,5-trimethylpiperidin-4-one serves as a chiral building block for the synthesis of more complex Active Pharmaceutical Ingredients (APIs)[15]. For instance, the related compound 1,2,5-trimethyl-4-piperidone is a key intermediate in the synthesis of the opioid analgesic Promedol, highlighting the pharmaceutical importance of this class of molecules[16].
Caption: Key application areas of the piperidin-4-one scaffold.
Safety and Handling
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: Piperidines can be skin and eye irritants and may be harmful if ingested or inhaled. The related compound 1-methyl-4-piperidone is classified as a flammable liquid[17].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult a comprehensive and up-to-date MSDS for the specific compound or a close structural analog before handling.
References
- Chemsrc. (2025, September 21). 1,3,5-trimethylpiperidin-4-one | CAS#:824-31-7.
- PharmaCompass. (n.d.). 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- BLD Pharm. (n.d.). 824-31-7|1,3,5-Trimethylpiperidin-4-one.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- LookChem. (n.d.). Cas 7516-33-8,4-Piperidinone, 1,2,5-triMethyl-.
- PubChem. (n.d.). 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042.
- Journal of the Serbian Chemical Society. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives.
- National Institutes of Health (NIH). (n.d.). 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one.
- Google Patents. (1998, December 20). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
- BLD Pharm. (n.d.). 1445-73-4|1-Methyl-4-piperidone.
- MDPI. (2025, October 13). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies.
- ResearchGate. (n.d.). (PDF) 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,....
- PubMed. (n.d.). Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs.
- Merck. (n.d.). 1-Methyl-4-piperidinone CAS 1445-73-4 | 820828.
- TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- PubMed. (2013, June 15). Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.
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